molecular formula C10H11NOS B8541940 3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one CAS No. 40800-77-9

3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one

Cat. No.: B8541940
CAS No.: 40800-77-9
M. Wt: 193.27 g/mol
InChI Key: CUQLQSYPHYDANL-UHFFFAOYSA-N
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Description

3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

40800-77-9

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

3-methyl-3-methylsulfanyl-1H-indol-2-one

InChI

InChI=1S/C10H11NOS/c1-10(13-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)

InChI Key

CUQLQSYPHYDANL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,3-Dihydro-2H-indol-2-one (3.3 g,25 mmol) and tetramethylethylenediamine (6.4 g, 55 mmol) was dissolved in freshly distilled tetrahydrofuran under nitrogen and cooled to -75° C. in an acetone/dry ice bath. n-Butyllithium (2.5M, 22 ml, 55 mmol) was added and the mixture was stirred at -75° C. for 30 minutes. Iodomethane (3.57 g, 25 mmol) was added and the mixture was allowed to warm to -20° C., the mixture was recooled to -75° C. then dimethyl disulfide (2.35 g, 25 mmol) was added and the mixture was allowed to warm to room temperature. Water (5 ml) was added and the mixture was concentrated under reduced pressure to a yellow oil. Column chromatography on silica gel (eluent ethyl acetate/hexane) gave 3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one as a yellow oil which solidified on standing.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1,3-Dihydroindol-2(3H)-one (3.3 g,25 mmol) and tetramethylethylenediamine (6.4 g, 55 mmol) was dissolved in freshly distilled tetrahydrofuran under nitrogen and cooled to -75° C. in an acetone/dry ice bath. n-Butyllithium (2.5M, 22 ml, 55 mmol) was added and the mixture was stirred at -75° C. for 30 minutes. Iodomethane (3.57 g, 25 mmol) was added and the mixture was allowed to warm to -20° C., the mixture was recooled to -75° C. then dimethyl disulfide (2.35 g, 25 mmol) was added and the mixture was allowed to warm to room temperature. Water (5 ml) was added and the mixture was concentrated under reduced pressure to a yellow oil. Column chromatography on silica gel (eluent ethyl acetate/hexane) gave 3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one as a yellow oil which solidified on standing.
[Compound]
Name
1,3-Dihydroindol-2(3H)-one
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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